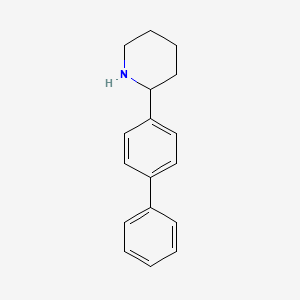
1-ピリミジン-2-イル-1H-ピロール-2-カルバルデヒド
説明
1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C9H7N3O and its molecular weight is 173.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗炎症および抗癌剤
1-ピリミジン-2-イル-1H-ピロール-2-カルバルデヒドに関連するものを含むピリミジン誘導体は、抗炎症剤および抗癌剤としての可能性について研究されてきました。 これらの化合物は、HeLaやHepG2などの癌細胞株の増殖を阻害する上で有望な結果を示しています 。抗炎症特性は標準薬に匹敵するため、治療用途にとって重要です。
抗酸化活性
ピリミジン誘導体の抗酸化特性は、酸化ストレス関連疾患に対抗する可能性があるため、非常に興味深いものです。 研究により、一部のピリミジン-2(1H)-チオンが良好な抗酸化活性を示すことが明らかになっており、これはフリーラジカルによって引き起こされる状態の治療法の開発に役立つ可能性があります .
抗ウイルス用途
ピリミジン核の修飾により、HIV、センダイウイルス、風疹ウイルスなどのウイルスに対して興味深い活性を示す誘導体が得られています。 これは、1-ピリミジン-2-イル-1H-ピロール-2-カルバルデヒドが、これらの活性化合物と構造が類似していることから、抗ウイルス薬の前駆体となり得ることを示唆しています .
抗線維化活性
ピリミジン誘導体が合成され、その抗線維化活性について評価されています。 一部の化合物は、既知の抗線維化薬よりも優れた活性を示しており、1-ピリミジン-2-イル-1H-ピロール-2-カルバルデヒドが線維症性疾患の治療に役立つ可能性を示唆しています .
ピロール誘導体の生理活性
1-ピリミジン-2-イル-1H-ピロール-2-カルバルデヒドと類似の構造を持つピロール-2-カルバルデヒドは、天然源から単離されており、さまざまな生理活性で知られています。 これらには、糖尿病などの疾患の早期検出バイオマーカーにおける役割と、潜在的な治療効果が含まれます .
複素環式化合物の合成
ピリミジン部分は、医薬品化学における重要な構造であり、その誘導体は、幅広い複素環式化合物の合成に使用されています。 これらの化合物は、新薬の開発において非常に重要であり、化学生物学において幅広く応用されています .
コラーゲン発現の阻害
抗線維化の文脈では、特定のピリミジン誘導体が、細胞培養培地におけるコラーゲンの発現とヒドロキシプロリンの含有量を効果的に阻害することが示されています。 これは、1-ピリミジン-2-イル-1H-ピロール-2-カルバルデヒドが、コラーゲン過剰沈着を伴う状態の治療法の研究において価値がある可能性を示唆しています .
新規抗線維化薬の開発
ピリミジン誘導体の研究により、有意な抗線維化活性を示す化合物が特定されました。 これらの知見は、1-ピリミジン-2-イル-1H-ピロール-2-カルバルデヒドが、線維症関連疾患に対する新しい治療選択肢を提供する可能性のある、新規抗線維化薬の開発における可能性を支持しています .
生化学分析
Biochemical Properties
1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can alter the enzyme’s conformation and activity .
Cellular Effects
1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function .
Molecular Mechanism
The mechanism of action of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation, affecting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity. Its initial effects on cellular processes can be significant, with potential long-term impacts observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For example, this compound can affect the glycolytic pathway by modulating the activity of key enzymes, leading to changes in glucose metabolism .
Transport and Distribution
Within cells and tissues, 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are crucial for its biological activity and effects on cellular processes .
Subcellular Localization
The subcellular localization of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall effects on cellular function .
特性
IUPAC Name |
1-pyrimidin-2-ylpyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-7-8-3-1-6-12(8)9-10-4-2-5-11-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDIJFWGFYURLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396575 | |
| Record name | 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383136-27-4 | |
| Record name | 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














